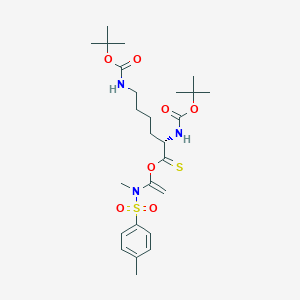
O-(1-((N,4-Dimethylphenyl)sulfonamido)vinyl) (S)-2,6-bis((tert-butoxycarbonyl)amino)hexanethioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-(1-((N,4-Dimethylphenyl)sulfonamido)vinyl) (S)-2,6-bis((tert-butoxycarbonyl)amino)hexanethioate: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a sulfonamide group, a vinyl group, and a hexanethioate moiety. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-(1-((N,4-Dimethylphenyl)sulfonamido)vinyl) (S)-2,6-bis((tert-butoxycarbonyl)amino)hexanethioate typically involves multiple steps, including the protection of amino groups, sulfonamide formation, and the introduction of the vinyl and hexanethioate groups. The reaction conditions often require specific reagents and catalysts to ensure high yield and purity.
Protection of Amino Groups: The amino groups in the hexane backbone are protected using tert-butoxycarbonyl (Boc) groups. This step is crucial to prevent unwanted reactions during subsequent steps.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the protected amine with N,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Vinyl Group Introduction: The vinyl group is introduced through a vinylation reaction, which may involve the use of vinyl halides and a suitable catalyst.
Hexanethioate Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to ensure the compound’s purity.
Analyse Chemischer Reaktionen
Types of Reactions
O-(1-((N,4-Dimethylphenyl)sulfonamido)vinyl) (S)-2,6-bis((tert-butoxycarbonyl)amino)hexanethioate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the vinyl and thioate groups, leading to the formation of sulfoxides and epoxides.
Reduction: Reduction reactions can target the sulfonamide group, converting it to the corresponding amine.
Substitution: The vinyl group can participate in substitution reactions, where nucleophiles replace the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, epoxides, amines, and substituted vinyl derivatives.
Wissenschaftliche Forschungsanwendungen
O-(1-((N,4-Dimethylphenyl)sulfonamido)vinyl) (S)-2,6-bis((tert-butoxycarbonyl)amino)hexanethioate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of O-(1-((N,4-Dimethylphenyl)sulfonamido)vinyl) (S)-2,6-bis((tert-butoxycarbonyl)amino)hexanethioate involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites, while the vinyl and thioate groups can participate in covalent bonding and redox reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **N-(4-Dimethylphenyl)sulfonamido)vinyl)hexanethioate
- **O-(1-((N,4-Dimethylphenyl)sulfonamido)ethyl) (S)-2,6-bis((tert-butoxycarbonyl)amino)hexanethioate
Uniqueness
O-(1-((N,4-Dimethylphenyl)sulfonamido)vinyl) (S)-2,6-bis((tert-butoxycarbonyl)amino)hexanethioate is unique due to the presence of both the vinyl and hexanethioate groups, which provide distinct chemical reactivity and biological activity compared to similar compounds. The combination of these functional groups allows for versatile applications and interactions with various molecular targets.
Eigenschaften
Molekularformel |
C26H41N3O7S2 |
|---|---|
Molekulargewicht |
571.8 g/mol |
IUPAC-Name |
O-[1-[methyl-(4-methylphenyl)sulfonylamino]ethenyl] (2S)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanethioate |
InChI |
InChI=1S/C26H41N3O7S2/c1-18-13-15-20(16-14-18)38(32,33)29(9)19(2)34-22(37)21(28-24(31)36-26(6,7)8)12-10-11-17-27-23(30)35-25(3,4)5/h13-16,21H,2,10-12,17H2,1,3-9H3,(H,27,30)(H,28,31)/t21-/m0/s1 |
InChI-Schlüssel |
JASQTQYITGMPHQ-NRFANRHFSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C(=C)OC(=S)[C@H](CCCCNC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C(=C)OC(=S)C(CCCCNC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


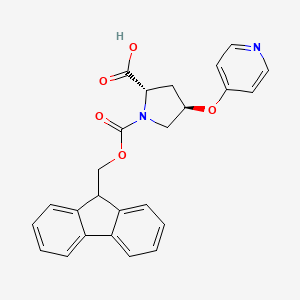
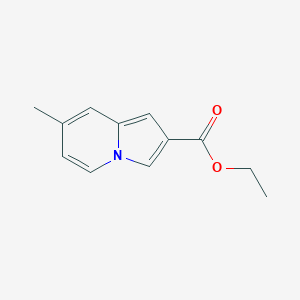
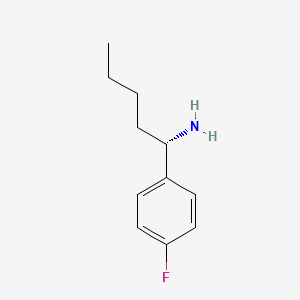
![N-[2-(2,4-Diaminopyrido[2,3-D]pyrimidin-7-Yl)-2-Methylpropyl]-4-Phenoxybenzamide](/img/structure/B12827793.png)

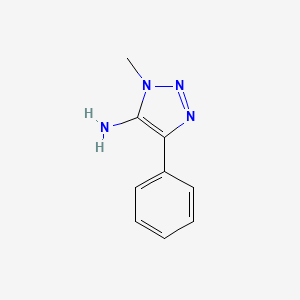
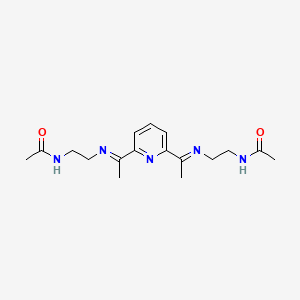

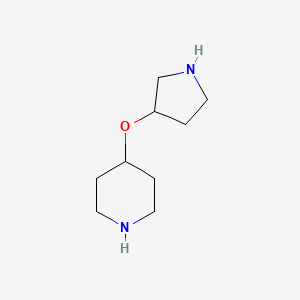
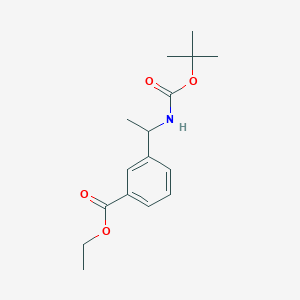
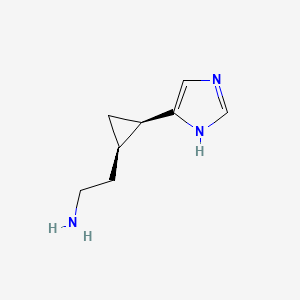
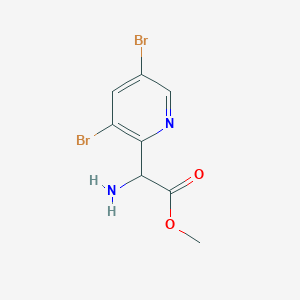
![N1-(Benzo[b]thiophen-3-yl)-N1,N3-bis(4-(tert-butyl)phenyl)benzene-1,3-diamine](/img/structure/B12827875.png)
![Monocalcium bis[(2S)-2-benzyl-3-(cis-hexahydro isoindolin-2-carbonyl)propionate]dihydrate](/img/structure/B12827882.png)
